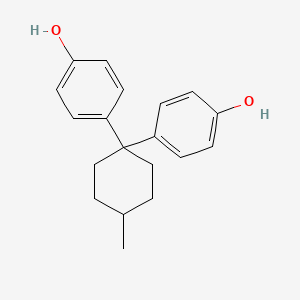![molecular formula C20H23NO4 B5671259 N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-methoxyphenyl)acrylamide](/img/structure/B5671259.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-methoxyphenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is of interest due to its relevance in organic chemistry and materials science, particularly in the synthesis of complex molecules and polymers with potential applications in various fields.
Synthesis Analysis
The synthesis of compounds similar to N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-methoxyphenyl)acrylamide often involves multi-step chemical reactions. For example, Shinkre et al. (2008) detailed the synthesis of related compounds, showcasing methods that might be applicable to synthesizing the compound (Shinkre et al., 2008). These processes typically involve the formation of acrylamide derivatives through condensation reactions.
Molecular Structure Analysis
The molecular structure of related acrylamide compounds has been elucidated using techniques like X-ray crystallography. For instance, studies by Shinkre et al. (2008) provide insights into the crystal structures of E and Z isomers, which are crucial for understanding the stereochemistry and physical properties of such compounds (Shinkre et al., 2008).
Chemical Reactions and Properties
Compounds with the acrylamide moiety participate in various chemical reactions, including polymerization and cycloaddition reactions. For example, the copolymerization of ethylene and alkyl acrylates facilitated by nickel catalysts, as described by Xin et al. (2017), highlights the reactivity of acrylamide derivatives in creating polymers with high molecular weight and linear structures (Xin et al., 2017).
Physical Properties Analysis
The physical properties of acrylamide derivatives, such as solubility, crystal structure, and thermal behavior, are crucial for their applications. Studies like those by Chua et al. (2012) on poly[oligo(ethylene glycol) (meth)acrylamide]s demonstrate the importance of understanding these properties for designing biocompatible and thermoresponsive materials (Chua et al., 2012).
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents and stability under different conditions, are fundamental for the practical use of acrylamide derivatives. The work on polymeric protecting groups by Gormanns and Ritter (1994) illustrates the role of acrylamide-based polymers in protecting amino groups during synthetic processes, showcasing the chemical versatility of acrylamide derivatives (Gormanns & Ritter, 1994).
属性
IUPAC Name |
(E)-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-23-17-7-5-4-6-16(17)9-11-20(22)21-13-12-15-8-10-18(24-2)19(14-15)25-3/h4-11,14H,12-13H2,1-3H3,(H,21,22)/b11-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYIQIWGSXDNBBJ-PKNBQFBNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C=CC2=CC=CC=C2OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)CCNC(=O)/C=C/C2=CC=CC=C2OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{[1-(2,3-dihydro-1H-inden-4-yl)-3-(2-methoxyethyl)-1H-1,2,4-triazol-5-yl]methyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B5671181.png)
![N-{[4-(3,4-dimethoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide](/img/structure/B5671195.png)
![(3R*,4S*)-1-{[1-(ethoxyacetyl)piperidin-4-yl]carbonyl}-4-phenylpyrrolidin-3-amine](/img/structure/B5671197.png)

![4-benzyl-1-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]methyl}pyrrolidin-2-one](/img/structure/B5671213.png)
![1-[3-cyclopentyl-5-(1H-indazol-3-yl)-1H-1,2,4-triazol-1-yl]butan-2-ol](/img/structure/B5671224.png)

![(cyclopropylmethyl)[(5-nitro-2-thienyl)methyl]propylamine](/img/structure/B5671241.png)
![methyl 1-[3-(4-chlorophenyl)acryloyl]cyclohexanecarboxylate](/img/structure/B5671249.png)
![N-[(4'-{[(methylamino)carbonyl]amino}biphenyl-3-yl)methyl]propanamide](/img/structure/B5671251.png)
![6-[3-(3,3-diphenylpiperidin-1-yl)-3-oxopropyl]-4,5-dihydropyridazin-3(2H)-one](/img/structure/B5671267.png)
![4-{1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]piperidin-3-yl}benzoic acid](/img/structure/B5671268.png)
![3-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}-2-methoxypyridine](/img/structure/B5671272.png)
![1-{3-[(4,4-difluoropiperidin-1-yl)methyl]phenoxy}-3-morpholin-4-ylpropan-2-ol](/img/structure/B5671273.png)